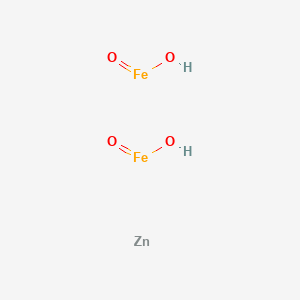

hydroxy(oxo)iron;zinc

Description

Structure

2D Structure

Properties

IUPAC Name |

hydroxy(oxo)iron;zinc | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2H2O.2O.Zn/h;;2*1H2;;;/q2*+1;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGHIEIYUJKFQS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Fe]=O.O[Fe]=O.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hydroxy Oxo Iron;zinc Compounds and Architectures

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a versatile platform for the creation of hydroxy(oxo)iron;zinc compounds with controlled size, morphology, and composition. These methods are typically carried out at lower temperatures compared to solid-state reactions and allow for homogeneous mixing of precursors.

Controlled Hydrolysis and Co-precipitation Routes

Controlled hydrolysis and co-precipitation are widely employed for the synthesis of zinc-doped iron oxides and related materials. tandfonline.com These methods involve the precipitation of iron and zinc ions from a solution, often an aqueous one, through the addition of a precipitating agent like ammonia (B1221849) or sodium hydroxide (B78521). tandfonline.comnih.gov The process relies on the simultaneous hydrolysis of the metal precursors, leading to the formation of hydroxides which then convert to oxides upon aging or calcination.

The key to this method is the careful control of reaction parameters such as pH, temperature, and the rate of addition of the precipitating agent. These factors significantly influence the nucleation and growth of the particles, thereby determining their size, crystallinity, and phase purity. tandfonline.comresearchgate.net For instance, zinc-doped iron oxide nanoparticles have been synthesized via co-precipitation using the leaf extract of Pedalium murex as both a reducing and capping agent. researchgate.netresearchgate.net In a typical synthesis, solutions of iron and zinc salts are mixed, and a base is added to induce precipitation. researchgate.net The resulting precipitate is then washed and dried to obtain the final product.

| Precursors | Precipitating Agent | Conditions | Product | Reference |

| FeCl₃·7H₂O, FeSO₄·7H₂O, ZnCl₂·6H₂O | Pedalium murex leaf extract | Boiling, constant stirring | Zinc-doped iron oxide nanoparticles | researchgate.net |

| Iron nitrate (B79036), Zinc nitrate | Ammonia solution | Stirring for 2 hrs at room temperature, calcination at 573 K | Zn-doped iron oxide nanoparticles | tandfonline.com |

| Zinc acetate (B1210297) dihydrate, Ferric nitrate | Aqueous ammonia | 65 °C, with citric acid and ethylene (B1197577) glycol | Fe-doped ZnO nanoparticles (<50 nm) | nih.gov |

Ligand-Directed Assembly for Polynuclear this compound Clusters

The use of specific organic ligands allows for the precise construction of polynuclear clusters containing both iron and zinc. These ligands act as templates, directing the assembly of metal ions into well-defined molecular architectures. rsc.orggla.ac.uk

Schiff Bases: Schiff base ligands, formed from the condensation of an amine and a carbonyl compound, are versatile for creating heterometallic complexes. scirp.orgnih.govresearchgate.net They can coordinate to multiple metal centers, facilitating the formation of clusters. For example, a chromene-based Schiff base ligand has been used to prepare tetranuclear zinc and iron clusters. exlibrisgroup.com The ligand coordinates to the metal ions through multiple donor atoms, leading to the formation of a defective dicubane core in the case of zinc and a star-shaped cluster for iron. exlibrisgroup.com The synthesis of these complexes often involves the reaction of the Schiff base ligand with metal salts in a suitable solvent. exlibrisgroup.comresearchgate.net

Ketoacidoximates: While specific examples for this compound are less common in the provided context, polynuclear iron-oxo/hydroxy complexes have been synthesized using ketoacidoximate ligands. acs.org This suggests their potential for creating heterometallic Fe-Zn clusters.

Amidates: Amidate ligands have been successfully employed in the synthesis of heterometallic clusters. ubc.camdpi.comacs.org A one-pot transmetalation/hydrolysis approach has been developed for the synthesis of M₄(μ₄-O) clusters, including an iron-zinc system. nih.gov This method utilizes the controlled hydrolysis of metal precursors in the presence of an amidate ligand. For example, a tetrahedral [M₄(μ₄-O)] core coated by six μ₂ monoanionic benzamidate ligands has been synthesized for iron, cobalt, and zinc. nih.gov The synthesis involves the reaction of metal precursors with the amidate ligand, where the controlled addition of water leads to the formation of the oxido core. nih.gov The steric and electronic properties of the amidate ligand can be tuned to influence the structure and reactivity of the resulting cluster. nih.gov

Sol-Gel and Hydrothermal Synthesis Techniques

Sol-Gel Synthesis: The sol-gel process is a wet-chemical technique used for fabricating materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. researchgate.netjwent.netnih.gov For this compound compounds, this typically involves the hydrolysis and condensation of metal alkoxide or salt precursors. For instance, Fe-doped ZnO nanoparticles have been synthesized using a modified sol-gel method where zinc and iron nitrates were used as precursors and citric acid as a chelating agent. jwent.net The process involves forming a gel, which is then dried and calcined to produce the final crystalline material. nih.govjwent.net This method allows for excellent control over the material's purity and homogeneity. Nanostructured ZnFe₂O₄ and zinc-iron oxide composites have been obtained by sol-gel processing of a hetero-bimetallic alkoxide precursor, Fe₂Zn(OR)₈. acs.org

Hydrothermal Synthesis: This method involves chemical reactions in aqueous solutions above ambient temperature and pressure in a closed system, such as an autoclave. nih.govacs.orgresearchgate.net The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products. acs.org This technique has been used to synthesize various morphologies of ZnO nanostructures and can be adapted for doped materials. researchgate.netmdpi.comoatext.com For example, a two-step hydrothermal approach has been used to create α-Fe₂O₃@ZnO core-shell nanospindles. oatext.com The synthesis of zinc ferrite (B1171679) nanoparticles has also been reported via hydrothermal methods. researchgate.net

| Method | Precursors | Key Features | Product | Reference |

| Sol-Gel | Zn(NO₃)₂, Fe(NO₃)₃, Citric Acid | Low synthesis temperature, simplicity | Fe-doped ZnO nanosheets | jwent.net |

| Sol-Gel | Fe₂(OR)₈, Zn(OR)₈ | Use of hetero-bimetallic alkoxide precursor | Nanostructured ZnFe₂O₄ | acs.org |

| Sol-Gel Autocombustion | Zn(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O, Glycine | Low-temperature autocombustion | Ni-Fe-codoped ZnO nanoparticles | acs.org |

| Hydrothermal | FeCl₂·4H₂O, Ammonium hydroxide | Elevated temperature and pressure in a closed vessel | Fe₃O₄ nanoparticles | acs.org |

| Two-step Hydrothermal | Zinc nitrate hexahydrate, then with Fe₃O₄ cores | Core-shell nanostructure synthesis | Fe₃O₄@ZnO core-shell nanoparticles | mdpi.com |

Solid-State and High-Temperature Preparation Methods

Solid-state reactions involve the direct reaction of solid precursors at high temperatures to form the desired product. researchgate.netuni.edu.pe This method is commonly used for the synthesis of spinel zinc ferrite (ZnFe₂O₄). researchgate.netuni.edu.pejkps.or.kr

The process typically involves mixing stoichiometric amounts of zinc oxide (ZnO) and iron(III) oxide (Fe₂O₃) powders, followed by grinding to ensure homogeneity. jkps.or.krmeral.edu.mm The mixture is then pelletized and calcined at temperatures ranging from 600 to 1200 °C for several hours. uni.edu.pejkps.or.kr The formation of the zinc ferrite phase occurs through a solid-state diffusion process. uni.edu.pe The temperature and duration of calcination are critical parameters that influence the crystallinity, particle size, and phase purity of the final product. jkps.or.krmeral.edu.mm For example, single-phase nanocrystalline ZnFe₂O₄ was obtained at 900 °C. jkps.or.kr Another approach involves mixing and grinding solid zinc acetate, ferrous chloride, and oxalic acid to create a precursor, which is then calcined at 600 °C to yield zinc ferrite nanorods. google.com High-temperature synthesis can also be self-propagating, as seen in the synthesis of zinc oxide powder, a technique that can be adapted for doped systems. researchgate.net Similarly, zinc ferrite can be prepared by calcining a mixture of iron oxide hydrate (B1144303) and zinc oxide at 750-1000 °C. google.com

| Precursors | Temperature | Time | Product | Reference |

| ZnO, Fe₂O₃ | 900 - 1200 °C | 4 h | Nanocrystalline ZnFe₂O₄ | jkps.or.kr |

| ZnO, Fe₂O₃ | 1000 °C | 8 h | Polycrystalline ZnFe₂O₄ | meral.edu.mm |

| Zinc acetate, Ferrous chloride, Oxalic acid | 600 °C | 2 h | Zinc ferrite nanorods | google.com |

| Iron oxide yellow, ZnO, Al(OH)₃, Basic carbonate | 700 - 1000 °C | 2 - 6 h | Temperature-resistant zinc iron yellow | google.com |

| Fe(acac)₃, Zn(acac)₂·xH₂O in TREG | 250 °C | 8 h | Zn₀.₄Fe₂.₆O₄ nanoparticles | nih.gov |

Sustainable and Green Chemistry Strategies

Green chemistry principles are increasingly being applied to the synthesis of this compound compounds to develop more environmentally friendly and sustainable processes. These methods often utilize natural resources and avoid the use of toxic chemicals. iwaponline.com

Bioreduction and Phytosynthesis Routes

Bioreduction and phytosynthesis are emerging green routes that employ biological entities like microorganisms and plant extracts for the synthesis of nanoparticles. oatext.comnih.gov

Bioreduction: Microorganisms such as bacteria and fungi can be used to synthesize metal nanoparticles. nih.gov Probiotic bacteria, for instance, have shown the potential to reduce metal ions and form nanoparticles both intracellularly and extracellularly. nih.gov The enzymes and other biomolecules present in these organisms act as reducing and capping agents. Fungi like Aspergillus flavus and Aspergillus terreus have been used for the extracellular synthesis of iron nanoparticles. nih.gov

Phytosynthesis: Plant extracts are a rich source of phytochemicals like polyphenols, flavonoids, and alkaloids, which can effectively reduce metal ions to nanoparticles and stabilize them, preventing agglomeration. oatext.commdpi.comdergipark.org.tr This method is simple, cost-effective, and eco-friendly. mdpi.com For example, grape extract has been used for the green synthesis of iron and zinc nanoparticles. researchgate.net Similarly, extracts from Psidium guajava (guava) leaves, Azadirachta indica (neem) leaves, and mushroom extracts have been successfully employed to synthesize iron-zinc nanocomposites and individual nanoparticles. iwaponline.commdpi.comnih.govmdpi.com The synthesis typically involves mixing an aqueous solution of the metal salts with the plant extract at room or slightly elevated temperatures. researchgate.netmdpi.com

| Biological Source | Precursors | Key Features | Product | Reference |

| Grape extract | FeCl₃·6H₂O, Zinc salt | Green synthesis, use of natural reducing agents | Iron and Zinc nanoparticles | researchgate.net |

| Psidium guajava leaf extract | Zn(CH₃COO)₂·2H₂O, FeCl₃·6H₂O | Eco-friendly, long-lasting nanoparticles | Zinc and Iron oxide nanoparticles | mdpi.com |

| Azadirachta indica leaf extract | Iron and Zinc salts | Sustainable synthesis using phytochemicals | Fe-Zn nanocomposites | nih.gov |

| Daedalea Mushroom extract | FeCl₃, C₄H₁₀O₆Zn | Mycosynthesis, eco-friendly | Iron and Zinc oxide nanoparticles | mdpi.com |

| Eucalyptus and Trumpet leaf extracts | Zn(NO₃)₂, FeSO₄ | Bio-reductant agents for nanoparticle synthesis | FeO/ZnO nanoparticles | iwaponline.com |

Utilization of Waste Materials and By-products

The synthesis of this compound compounds, such as zinc ferrite (ZnFe₂O₄), from industrial waste materials and by-products represents a significant advancement in sustainable materials science. This approach not only offers a cost-effective route for producing valuable functional materials but also provides an effective method for waste valorization, mitigating environmental pollution associated with industrial refuse. Key industrial by-products utilized as precursors include spent pickling liquors, steelmaking dusts, fly ash, and various sludges. e3s-conferences.orgresearchgate.net These materials are rich sources of iron and zinc, making them ideal candidates for the synthesis of target compounds.

Several synthesis techniques have been adapted to process these often complex and impure waste streams. Common methods include co-precipitation, hydrothermal synthesis, and high-temperature roasting (ceramic method). e3s-conferences.orgsciforschenonline.org The choice of method depends on the specific characteristics of the waste material, the desired properties of the final product, and economic considerations.

Synthesis from Spent Pickling Liquors:

Spent pickling liquors, wastewaters generated during the surface treatment of steel, are a prominent source of iron chlorides or sulfates. researchgate.netresearchgate.net Researchers have successfully developed processes to recover these iron salts and combine them with a zinc source to synthesize ferrites. For instance, a low-temperature method has been used to synthesize nickel-chromium-zinc ferrite from stainless steel pickling liquor. researchgate.net In another study, manganese zinc ferrite was synthesized from a hydrochloric acid-based waste pickle liquor (WPL). The process involved neutralizing the excess acid, removing impurities, and then precipitating the hydroxy carbonate of manganese, zinc, and iron, which was subsequently sintered to yield the ferrite. researchgate.netnmlindia.org Similarly, zinc ferrite nanoparticles have been produced from sulphuric pickling water (SPW) through co-precipitation with n-butylamine, followed by thermal treatment. researchgate.net

A greener co-precipitation method has been employed to synthesize zinc-iron-aluminum layered double hydroxides (LDHs) from Waste Pickling Acid (WPA) and sodium aluminate from secondary sources. rsc.org This process uses sodium hydroxide as a pH regulator and operates under mild conditions, yielding highly-dispersed nanoflake crystallites. rsc.org

Synthesis from Steelmaking and Metallurgical Wastes:

The dusts and sludges from electric arc furnaces and other steelmaking operations contain significant amounts of zinc and iron oxides, making them suitable raw materials. e3s-conferences.org Single-phase zinc ferrite nanoparticles have been prepared from steelmaking wastes using a co-precipitation method at a low temperature of 100°C, followed by annealing. rroij.comrroij.com The crystallite size of the resulting nanoparticles was found to be dependent on the annealing temperature. rroij.comrroij.com Another approach involves the use of mill scale, a by-product from steel rolling mills, which can be chemically beneficiated to produce iron oxide for ferrite synthesis. jmmab.com

The table below summarizes findings from a study on synthesizing manganese zinc ferrite from waste pickle liquor and pyrolusite ore, highlighting the effect of sintering conditions on the final product.

Table 1: Synthesis of Manganese Zinc Ferrite from Industrial Wastes Interactive Table

| Precursor Materials | Synthesis Method | Key Process Steps | Sintering Conditions | Resulting Phases | Reference |

|---|---|---|---|---|---|

| Waste Pickle Liquor (WPL), Pyrolusite Ore, Zinc Granules | Co-precipitation & Sintering | Neutralization of WPL, precipitation of hydroxy carbonates | 450°C for 30 min (Argon) | Mixed phases of (Zn,Mn,Fe)(Fe,Mn)₂O₄ and Mn₃O₄ | researchgate.netnmlindia.org |

Synthesis from Fly Ash:

Fly ash, a voluminous by-product from coal combustion power plants and smelting processes, is another promising secondary resource. researchgate.netscispace.com It contains oxides of silicon, aluminum, and iron. scispace.commdpi.com Researchers have developed methods to utilize fly ash as a support or precursor for zinc ferrite composites. For example, a coal fly ash-based zinc ferrite (CFA/ZnFe₂O₄) composite was synthesized by adding hydrothermally treated coal fly ash to a ZnFe₂O₄ precursor solution. researchgate.net The resulting composite showed a rough surface with uniformly loaded zinc ferrite. researchgate.net The use of fly ash is advantageous due to its high surface area, stability, and low cost. researchgate.netacs.org

The table below details research findings on the synthesis of zinc ferrite nanoparticles from different waste streams, outlining the methods and key outcomes.

Table 2: Research Findings on Zinc Ferrite Synthesis from Waste Materials Interactive Table

| Waste Material | Synthesis Method | Zinc Source | Key Findings | Final Product Characteristics | Reference |

|---|---|---|---|---|---|

| Steelmaking Wastes | Co-precipitation | Not specified | Synthesis at 100°C. Crystallite size dependent on annealing temperature. | Nanoparticles with mean crystallite size of 9-64 nm. | rroij.comrroij.com |

| Sulphuric Pickling Water (SPW) | Co-precipitation | ZnO | Complete crystallization of zinc ferrite at 350°C. | Nanocrystallites ranging from 7 to 23 nm. | researchgate.net |

| Stainless Steel Pickling Liquor | Co-precipitation | ZnO | Recovery of iron, chromium, and nickel into a ferrite structure at room temperature. | Nickel-chromium-zinc ferrite. | researchgate.net |

| Waste Pickling Acid (WPA) | Co-precipitation | Included in WPA | Successful synthesis of LDH from industrial waste sources under mild conditions. | Highly-dispersed nanoflakes of chloride zinc-iron-aluminum LDH. | rsc.org |

These methodologies underscore a clear trend towards integrating waste management with materials production. By transforming hazardous industrial by-products into functional this compound compounds, these synthetic strategies contribute to a more circular economy, reducing landfill burdens and creating value from waste. scispace.com

Advanced Spectroscopic and Structural Characterization of Hydroxy Oxo Iron;zinc Systems

Elucidation of Metal Oxidation States and Coordination Environments

Determining the precise oxidation states and local coordination environments of iron and zinc is fundamental to understanding the behavior of hydroxy(oxo)iron;zinc compounds. Several powerful spectroscopic techniques are employed for this purpose.

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing unambiguous information about oxidation states. acs.org The hyperfine parameters obtained, namely the isomer shift (IS) and quadrupole splitting (QS), are characteristic of the iron's oxidation state and coordination geometry. rsc.org

In studies of Fe-doped ZnO nanoparticles, room temperature 57Fe Mössbauer spectroscopy has been used to assess the oxidation state of iron. rsc.org The isomer shift is a key parameter; for instance, Fe³⁺ in pure oxides typically exhibits an IS around 0.25 mm s⁻¹ for tetrahedral coordination and 0.29 mm s⁻¹ for octahedral coordination. rsc.org In contrast, Fe²⁺ shows higher IS values, generally in the range of 0.90–1.05 mm s⁻¹ for tetrahedral and 1.05–1.20 mm s⁻¹ for octahedral coordination. rsc.org

In one study on Fe-doped ZnO nanoparticles, the isomer shifts were found to be 0.18 mm s⁻¹, 0.20 mm s⁻¹, and 0.21 mm s⁻¹ for iron concentrations of x=0.050, x=0.075, and x=0.200, respectively, suggesting the presence of Fe³⁺. rsc.org Furthermore, the evolution of Fe and Zn speciation in Zn-bearing ferrihydrite has been tracked using 57Fe Mössbauer spectroscopy, revealing the transformation of Fe into a mixed-valence Fe(II)-Fe(III) phase. nih.gov

Table 1: Representative Mössbauer Parameters for Iron in Different Environments

| Sample System | Iron Concentration (x) | Isomer Shift (IS) (mm s⁻¹) | Quadrupole Splitting (QS) (mm s⁻¹) | Inferred Oxidation State |

|---|---|---|---|---|

| Fe-doped ZnO NPs rsc.org | 0.050 | 0.18 | Increases with Fe-content | Fe³⁺ |

| Fe-doped ZnO NPs rsc.org | 0.075 | 0.20 | Increases with Fe-content | Fe³⁺ |

| Fe-doped ZnO NPs rsc.org | 0.200 | 0.21 | Increases with Fe-content | Fe³⁺ |

| Zn-bearing Ferrihydrite nih.gov | 0, 0.5% | ~0.46 (at 140K) | 0.92-0.93 (at 140K) | Fe(III) |

| Zn-bearing Ferrihydrite nih.gov | 5% | ~0.46 (at 140K) | 0.87 (at 140K) | Fe(III) |

X-ray Absorption Spectroscopy (XAS) is another powerful tool for determining the oxidation state and local coordination environment of metal ions. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state. unl.ptresearchgate.net

For iron, the position of the Fe K-edge is a clear indicator of its oxidation state. researchgate.net In studies of Zn-doped magnetite nanoparticles, the Fe K-edge XANES spectra were compared to reference compounds like magnetite (Fe₃O₄), Zn-ferrite (ZnFe₂O₄), and wüstite (FeO) to determine the iron oxidation state. researchgate.net

Similarly, Zn K-edge XANES provides information about the local environment of zinc. researchgate.net The spectra of Zn K-edge can show features indicative of the degree of inversion in spinel structures. researchgate.net For instance, in zinc ferrite (B1171679), features at 9668 eV (peak B) and 9679 eV (shoulder D) can be related to the inversion degree, where peak B increases and shoulder D decreases with higher inversion. researchgate.net XAS studies on zinc adsorbed to silica (B1680970) have shown that the absorption-edge energy of octahedrally coordinated zinc is higher than that of tetrahedrally coordinated zinc. osti.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and chemical states of the near-surface region of a material. ulb.ac.be For this compound systems, XPS can provide valuable information on the oxidation states of both iron and zinc.

The Fe 2p spectrum is complex and can be used to distinguish between Fe²⁺ and Fe³⁺ states. surfacesciencewestern.com The Fe 2p₃/₂ peak for Fe³⁺ in iron oxides is typically found around 711.4 eV. researchgate.net In Fe₂O₃@ZnO films, the Fe 2p spectrum shows convoluted peaks for Fe 2p₃/₂ (711.6 eV) and Fe 2p₁/₂ (725.5 eV), indicative of Fe³⁺. researchgate.net However, care must be taken when analyzing the Fe 2p region in samples with high zinc content, as the Zn Auger L₃M₄,₅M₄,₅ structure can overlap with the Fe 2p peaks, potentially leading to misinterpretation. preprints.org

The Zn 2p spectrum is generally simpler, with the Zn 2p₃/₂ and Zn 2p₁/₂ peaks separated by approximately 23.1 eV. ulb.ac.be The binding energy of the Zn 2p₃/₂ peak is typically around 1021.9 eV, which is characteristic of the Zn²⁺ oxidation state. researchgate.netresearchgate.net

Table 2: Typical XPS Binding Energies for Fe and Zn in Oxidic Environments

| Element | Core Level | Binding Energy (eV) | Reference Compound/System |

|---|---|---|---|

| Iron (Fe) | Fe 2p₃/₂ | ~711.4 - 711.6 | Zn₀.₃₅Fe₂.₆₅O₄, Fe₂O₃@ZnO researchgate.netresearchgate.net |

| Zinc (Zn) | Zn 2p₃/₂ | ~1021.8 - 1021.9 | Fe₂O₃@ZnO, Zn₀.₃₅Fe₂.₆₅O₄ researchgate.netnih.gov |

| Zinc (Zn) | Zn 2p₁/₂ | ~1044.9 - 1045.0 | Fe₂O₃@ZnO nih.gov |

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it particularly useful for studying paramagnetic metal centers like Fe³⁺. In multicomponent vanadates containing iron and zinc, such as Zn₃Fe₄V₆O₂₄, EPR has been used to study the magnetic interactions. researchgate.net The EPR spectra of such compounds often show a single, broad, and intense resonance line. researchgate.net In iron-doped [ZnAl]-layered double hydroxides, EPR spectra can provide insights into the local environment of the iron ions. harvard.edu

Vibrational and Electronic Spectroscopic Analysis

Vibrational spectroscopy provides information about the bonding within a molecule or crystal lattice, offering insights into the structural arrangement of atoms.

Both Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound systems. ksu.edu.sa These techniques can identify specific functional groups, such as Fe=O and Fe-OH, and provide information about the crystal structure.

In the study of iron hydroxides like Fe(OH)₂, IR and Raman spectroscopy have been used to investigate the behavior of the O-H stretching modes under pressure. unt.eduaps.org The Raman-active A₁g and infrared-active A₂u stretching modes of the O-H group show a linear decrease in frequency with increasing pressure. unt.eduaps.org

Raman spectroscopy is also effective in distinguishing between different iron oxide phases, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), which have characteristic vibrational bands. nih.govrsc.org The main vibrational modes for magnetite are typically observed around 300 cm⁻¹ (Eg), 530 cm⁻¹ (T₂g), and a strong peak at ~660-670 cm⁻¹ (A₁g). nih.gov The Fe-OH bending and stretching vibrations in minerals like goethite (α-FeOOH) have also been identified using Raman spectroscopy, with bands appearing around 300 cm⁻¹ and in the 388-550 cm⁻¹ region, respectively. researchgate.net In some complex systems, Fe²⁺-OH fragments can be identified by a weak shoulder in the IR spectrum around 875 cm⁻¹. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Fe-O and O-H Related Modes

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Compound/System |

|---|---|---|---|

| A₁g (O-H stretch) | Decreases with pressure | Raman | Fe(OH)₂ unt.eduaps.org |

| A₂u (O-H stretch) | Decreases with pressure | IR | Fe(OH)₂ unt.eduaps.org |

| A₁g (Fe-O) | ~660 - 670 | Raman | Magnetite (Fe₃O₄) nih.gov |

| Eg (Fe-O) | ~300 | Raman | Magnetite (Fe₃O₄) nih.gov |

| T₂g (Fe-O) | ~530 | Raman | Magnetite (Fe₃O₄) nih.gov |

| Fe-OH bending | ~300 | Raman | Goethite (α-FeOOH) researchgate.net |

| Fe-O-Fe/-OH stretching | 388 | Raman | Goethite (α-FeOOH) researchgate.net |

| Fe-OH stretching | 480, 550 | Raman | Goethite (α-FeOOH) researchgate.net |

| Fe²⁺-OH | ~875 | IR | Ammoniovoltaite mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., Ligand-to-Metal Charge Transfer Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the optical properties and electronic transitions within this compound compounds. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information about the material's band structure and coordination environment.

A key feature often observed in the UV-Vis spectra of these systems is the Ligand-to-Metal Charge Transfer (LMCT) transition. libretexts.org In this process, an electron is excited from a molecular orbital that is primarily ligand in character (e.g., from the oxygen atoms in the hydroxide (B78521) or oxide groups) to a molecular orbital that is primarily metal in character (e.g., an empty or partially filled d-orbital of the iron or zinc ions). libretexts.org These LMCT transitions are typically intense and can be used to probe the oxidation state and coordination of the metal centers. libretexts.orgrsc.org For instance, in oxo-anions, the energy of the LMCT transition is influenced by the metal's oxidation state; a higher formal oxidation state generally leads to a lower energy transition. testbook.com

Research on zinc-doped iron oxide nanoparticles has shown that the incorporation of zinc can significantly alter the UV-Vis absorption profile. In some cases, doping with zinc leads to a decrease in the absorption peak intensity. ijcce.ac.ir This can be attributed to factors such as induced defects in the grain structure, changes in particle size, and oxygen deficiencies. ijcce.ac.ir Conversely, other studies have reported an increase in the band gap of iron oxide upon doping with zinc, which is evidenced by a blue shift in the absorption edge. tandfonline.com This increase confirms the substitution of Fe ions with Zn ions within the crystal lattice. ijcce.ac.irtandfonline.com

The band gap energy (Eg), a critical parameter determining the electronic and photocatalytic properties of the material, can be estimated from UV-Vis spectra using Tauc plots. nih.gov For example, studies on Zn0.4Fe2.6O4 nanoparticles revealed a reduction in the band gap to 1.03 eV compared to 1.32 eV for undoped iron oxide nanoparticles. nih.gov In contrast, another study on zinc-doped α-Fe2O3 nanoparticles showed a decrease in the band gap from 2.66 eV for the pure sample to 2.31 eV for a 4% zinc doping level. mdpi.com

Interactive Data Table: UV-Vis Spectroscopy Data for this compound Systems

| Sample | Absorption Peak (nm) | Band Gap (eV) | Reference |

| Iron Oxide Nanoparticles | 390 | 2.2 | tandfonline.com |

| Zn Doped Iron Oxide | 240 | 2.4 | tandfonline.com |

| Fe3O4 | 800 | 2.77 | ijcce.ac.ir |

| Zn@Fe3O4 | 750 | 2.80 | ijcce.ac.ir |

| Fe3O4@γ-Fe2O3 | - | 1.32 | nih.gov |

| Zn0.4Fe2.6O4 | - | 1.03 | nih.gov |

| α-Fe2O3 (pure) | - | 2.66 | mdpi.com |

| α-Fe2O3 (4% Zn doped) | - | 2.31 | mdpi.com |

X-ray Diffraction Techniques for Structural Determination

X-ray diffraction (XRD) is an indispensable technique for determining the crystallographic structure of this compound materials. By analyzing the angles and intensities of diffracted X-rays, detailed information about the atomic arrangement, crystal phases, and crystallite size can be obtained.

Powder X-ray Diffraction (PXRD) is more commonly employed for the analysis of polycrystalline or nanocrystalline this compound materials. This technique is crucial for identifying the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

PXRD studies have been instrumental in characterizing various this compound systems. For instance, in zinc-doped iron oxides, PXRD patterns often show peaks corresponding to a spinel cubic structure, confirming the incorporation of zinc into the iron oxide lattice. The absence of additional peaks can suggest the substitution of Fe ions by Zn ions. tandfonline.com In some cases, separate phases of zinc oxide (hexagonal) and iron oxide (rhombohedral) may be detected, indicating a mixed-phase material.

PXRD is also used to determine the average crystallite size of nanoparticles using the Debye-Scherrer equation. frontiersin.org Studies on zinc-doped α-Fe2O3 nanoparticles have shown crystallite sizes in the range of 14–21 nm. mdpi.com The analysis of peak positions in PXRD patterns can also provide information about changes in the lattice parameters upon doping. For example, an increase in the lattice parameter 'a' of maghemite has been observed with increasing zinc substitution. scielo.br

Interactive Data Table: PXRD Data for this compound Systems

| Sample | Crystal System/Phase | Key 2θ Peaks (°) | Crystallite Size (nm) | Reference |

| ZnO Nanoparticles | Hexagonal Wurtzite | 31.6, 34.3, 36.1, 47.4, 56.4, 62.6, 67.9 | 16.6 | frontiersin.org |

| ZnO/Zn(OH)2 | Hexagonal Wurtzite | Similar to ZnO | 18.0 | frontiersin.org |

| ZnFe2O4 | Spinel Cubic | 29.8, 35.2, 62.5 | - | |

| α-Fe2O3 (Zn doped) | Rhombohedral | - | 14-21 | mdpi.com |

| Zn-substituted Maghemite | Cubic | 220, 311, 400, 422, 511, 440 (planes) | Decreases with Zn | scielo.br |

Advanced Microscopy for Morphological and Nanostructural Analysis

Advanced microscopy techniques are essential for visualizing the morphology, size, and nanostructural features of this compound materials. These methods provide direct, real-space images of the particles and their arrangements.

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and topography of materials at the micro- and nanoscale. In SEM, a focused beam of electrons is scanned across the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to create an image.

SEM analysis of this compound systems has revealed a variety of morphologies. For instance, co-precipitation methods can yield particles with an irregular morphology and sizes ranging from 25 to 60 nm. grafiati.com In other studies, the synthesis of iron-doped zinc oxide has resulted in elongated crystals shaped like hexagonal prisms, with lengths of 200–500 nm and widths of about 100 nm. mdpi.com The morphology can be influenced by the synthesis conditions; for example, ZnO nanostructures have been observed to form dense nanowires. utwente.nl SEM has also been used to observe the formation of hollow FeO(OH) nanotubes. utwente.nl

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, size, and shape of nanomaterials. In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image.

TEM studies of this compound nanoparticles have provided detailed insights into their nanostructure. For example, TEM has confirmed the almost spherical shape of Fe2O3 nanoparticles and has been used to estimate their average particle size, which was found to be consistent with XRD measurements. mdpi.com In studies of zinc-doped magnetite nanoparticles, TEM has revealed that some samples consist of single crystals, while others are composed of twinned crystals. acs.org TEM has also been instrumental in visualizing the morphology of goethite-based nanocomposites, showing nanorod-like structures with a width of 5–10 nm and an average length of 40 nm. rsc.org Furthermore, TEM has been used to observe the hollow interior of amorphous FeO(OH) nanotubes. utwente.nl

Thermal Analysis for Material Transformation Studies

Thermal analysis techniques are pivotal in characterizing the thermal stability and phase transitions of this compound systems. By monitoring changes in material properties as a function of temperature, these methods provide critical insights into the transformation processes of these compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. etamu.edu This technique is instrumental in determining the thermal stability and decomposition profile of this compound compounds. eltra.com TGA experiments are typically conducted under a controlled atmosphere, which can be inert (like nitrogen or argon) or oxidative, to study different decomposition pathways. eltra.com

In a typical TGA experiment, the initial weight of the sample is recorded, and then the sample is heated through a defined temperature range. eltra.com Any weight loss observed corresponds to processes such as drying, desorption, decomposition, or oxidation. eltra.com

For instance, TGA studies on certain organozinc oxo clusters have shown distinct decomposition steps. researchgate.net In one case, a two-step decomposition was observed with maximum rates at 168 °C and 239 °C, completing around 260 °C with a total weight loss of 58.5%. researchgate.net This experimental weight loss was in excellent agreement with the theoretical value of 58.4%. researchgate.net Such analyses can also reveal the transformation of the initial compound into other materials, such as the conversion of a precursor into nanosized wurtzite-type ZnO, as confirmed by in situ variable temperature powder X-ray diffraction (PXRD). researchgate.net

Table 1: TGA Decomposition Data for a this compound Analogue

| Decomposition Step | Maximum Decomposition Rate Temperature (°C) | Final Decomposition Temperature (°C) | Total Weight Loss (%) |

| 1 | 168 | - | - |

| 2 | 239 | ~260 | 58.5 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It provides information on thermal transitions such as melting, crystallization, and glass transitions. torontech.com In a DSC instrument, a sample and a reference are heated or cooled at a controlled rate, and the difference in heat flow required to maintain both at the same temperature is measured. torontech.com

DSC analysis of this compound systems can reveal important information about their phase transitions. Endothermic peaks in a DSC curve typically correspond to melting, while exothermic peaks indicate crystallization or curing reactions. torontech.com The temperature at the peak maximum indicates the transition point, and the area under the peak is proportional to the enthalpy of the transition. torontech.com

For accurate and repeatable results, DSC instruments are calibrated using high-purity reference materials with well-defined melting points, such as indium and zinc. torontech.comtainstruments.com The heating and cooling rates can be precisely controlled, typically ranging from 0.1 to 100 °C/min, allowing for detailed study of thermal events. njit.edu In the context of zinc-containing compounds, DSC can be used to study the effect of additives on the thermal properties, such as crystallization behavior. For example, the introduction of a nucleating agent can increase the crystallization temperature and rate of polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). researchgate.net

Table 2: Typical DSC Parameters and Their Interpretation

| DSC Event | Appearance on Curve | Information Obtained |

| Glass Transition (Tg) | Baseline shift | Indicates change in material from rigid to more flexible state. torontech.com |

| Melting (Tm) | Sharp endothermic peak | Melting point and heat of fusion. torontech.com |

| Crystallization (Tc) | Exothermic peak | Crystallization temperature and heat of crystallization. torontech.com |

Mass Spectrometry for Compositional and Oligomeric Analysis

Mass spectrometry is a versatile analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing the integrity of coordination complexes like this compound systems. This technique can provide insights into the oligomeric nature of these clusters in solution. High-resolution mass spectrometry can further confirm the exact mass and, therefore, the elemental formula of the species.

In the study of related metal-oxo clusters, ESI-MS has been employed to identify the various species present in solution. For example, in the analysis of oxysterols, liquid chromatography combined with high-resolution mass spectrometry and multi-stage fragmentation (MSⁿ) has been used to characterize complex mixtures. nih.gov This approach allows for the detailed structural elucidation of individual components.

Magnetic Characterization of this compound Clusters

The magnetic properties of this compound clusters are of significant interest due to the presence of iron ions, which can exhibit magnetic behavior. The magnetic characterization of these materials is typically performed using techniques such as variable-temperature direct current (dc) and alternating current (ac) magnetic susceptibility measurements. mdpi.com These measurements provide information about the magnetic ground state and the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between the metal centers. ufl.edu

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to calculate the exchange coupling constants (Jij) between pairs of iron ions. mdpi.comufl.edu This combined approach allows for a detailed understanding of the magneto-structural correlations, linking the magnetic properties to the specific structural features of the cluster. mdpi.com Mössbauer spectroscopy can also be a valuable tool to distinguish between different iron sites within a cluster based on their isomer shift and quadrupole splitting values, providing further insight into the electronic structure. acs.orgnih.gov

Theoretical and Computational Chemistry of Hydroxy Oxo Iron;zinc Species

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

In studies of related heterometallic systems, DFT calculations have been instrumental in determining optimized geometries. For instance, in Fe(II)- and Zn(II)-formate complexes, DFT has been used to predict bond lengths and coordination geometries, revealing a preference for higher coordination numbers in Fe(II) compared to Zn(II). rsc.org Such calculations are foundational to understanding how the individual metal centers behave within a mixed-metal cluster. The choice of functional, such as B3LYP, and basis sets like 6-311G* or def2-TZVP, is critical for obtaining results that correlate well with experimental data where available. rsc.orgscispace.commdpi.com

Analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis can quantify the nature of bonding. In a di-hydride bridged Zn-Fe complex, NBO analysis revealed that the hydrides form more significant covalent interactions with the iron center than with the zinc center. researchgate.net This type of analysis would be crucial for a hydroxy(oxo)iron;zinc species to determine the relative covalent character of the Fe-O(H) and Zn-O(H) bonds and the extent of any Fe-Zn bonding interaction.

Prediction of Spectroscopic Parameters

A key application of DFT is the prediction of spectroscopic parameters, which allows for direct comparison with experimental data and aids in the structural elucidation of transient species.

Vibrational Frequencies: DFT calculations can accurately predict infrared (IR) stretching frequencies. For a terminal iron(IV)-oxo complex, a characteristic Fe=O stretch was calculated at 859 cm⁻¹, which shifted to 823 cm⁻¹ upon isotopic labeling with ¹⁸O, consistent with experimental observations. acs.org For a this compound species, DFT could predict the vibrational frequencies for the Fe=O, Fe-OH, Zn-OH, and Fe-O-Zn modes, providing a spectroscopic fingerprint for its identification.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra. researchgate.net For an iron(IV)-oxo complex, TD-DFT can help assign the observed absorption bands, such as the characteristic near-IR d-d transitions and ligand-to-metal charge transfer (LMCT) bands. acs.orgresearchgate.net In a this compound system, TD-DFT could predict how the presence of the zinc ion and the hydroxo ligand modulates the electronic transitions of the iron center.

NMR Parameters: While less common for paramagnetic iron centers, DFT can be used to calculate NMR chemical shifts for diamagnetic zinc complexes, providing another point of comparison with experimental data. ufv.br

The table below shows a comparison of experimental and DFT-calculated bond lengths and vibrational frequencies for related iron-oxo complexes, illustrating the accuracy of modern computational methods.

| Parameter | Experimental Value | Calculated Value (DFT) | System |

| Fe=O bond length | 1.6415 Å | - | [Fe(O)LOCH2O]⁻ acs.org |

| Fe=O stretch (¹⁶O) | 859 cm⁻¹ | - | [Fe(O)LOCH2O]⁻ acs.org |

| Fe=O stretch (¹⁸O) | 823 cm⁻¹ | - | [Fe(O)LOCH2O]⁻ acs.org |

| Fe-O-Fe stretch (sym) | 395 cm⁻¹ (Raman) | - | [Fe₂O(phen)₄(H₂O)₂]⁴⁺ researchgate.net |

| Fe-O-Fe J-coupling | -223 cm⁻¹ | -198 cm⁻¹ | (H-phen)₂[Fe₂(μ-O)(H₂O)₆(phen)₂]₆ researchgate.net |

Table populated with data from related iron-oxo systems to demonstrate the predictive power of DFT.

Rationalization of Reactivity and Stability

DFT calculations provide thermodynamic data that helps rationalize the stability and reactivity of complex species. By calculating the energies of reactants, products, and intermediates, a reaction's feasibility can be assessed.

For example, the formation of an Fe-oxo complex within a Zn-based metal-organic framework (MOF) cluster via N₂O decomposition was shown to be feasible and the resulting complex stable, based on the calculated reaction energy profile. rsc.org Similarly, for a this compound species, DFT could be used to evaluate its thermodynamic stability relative to potential decomposition pathways or precursor complexes.

The influence of a redox-inactive metal, such as Zn(II), on the properties of an adjacent redox-active metal center is a key aspect that can be explored with DFT. Studies on heterometallic Fe₃M(μ₄-O)(μ₂-OH) clusters (where M can be a redox-inactive metal) have shown that the reduction potential of the iron centers is linearly dependent on the Lewis acidity of the metal M. acs.org A more Lewis acidic M stabilizes the reduced state of the iron center to a lesser extent, leading to more positive reduction potentials. DFT calculations can quantify these electronic effects, explaining how a Zn(II) ion in a this compound species would modulate the redox properties and, consequently, the reactivity of the iron-oxo unit.

Mechanistic Investigations via Computational Modeling

Computational modeling is essential for mapping out the complex reaction mechanisms that are often inaccessible to direct experimental observation.

Elucidation of Reaction Pathways and Transition States (e.g., C-H Activation)

A significant area of research is the activation of strong C-H bonds by iron-oxo species. DFT is used to locate the transition state (TS) structures and calculate the activation energy barriers for these reactions.

In a model system where an Fe(IV)-oxo unit is incorporated into a zinc-based cluster, DFT calculations were used to investigate the mechanism of ethane (B1197151) C-H bond activation. rsc.orgrsc.org Two primary pathways were identified:

σ-pathway: The C-H bond aligns with the Fe=O axis.

π-pathway: The C-H bond approaches perpendicular to the Fe=O bond, interacting with the p-orbitals of the oxo group.

These calculations revealed that for the Fe(IV)-oxo in the zinc-cluster model, the reaction proceeds on different potential energy surfaces (quintet and triplet spin states). The σ-pathway on the quintet surface was found to be both kinetically and thermodynamically the most favorable, with a calculated activation barrier of 22.5 kcal mol⁻¹. rsc.org The π-pathways had higher barriers of 24.9 kcal mol⁻¹ (triplet) and 26.9 kcal mol⁻¹ (quintet). rsc.orgrsc.org Such detailed mechanistic mapping, including the identification of precursor complexes and reaction intermediates, is a hallmark of computational investigation.

| Pathway | Spin State | Activation Energy (kcal mol⁻¹) |

| σ-pathway | Quintet | 22.5 |

| π-pathway | Triplet | 24.9 |

| π-pathway | Quintet | 26.9 |

| Data from DFT study on ethane C-H activation by an Fe(IV)-oxo species in a Zn-based cluster. rsc.orgrsc.org |

Understanding Spin-State Energetics in Iron-Oxo Species

The reactivity of iron complexes is intimately linked to their spin state. Iron(IV)-oxo species, for instance, can exist in high-spin (S=2) or intermediate-spin (S=1) states, and their C-H activation reactivity is often state-dependent. DFT is widely used to calculate the relative energies of these different spin states (the spin-state splitting).

However, it is well-documented that the choice of DFT functional can significantly bias the calculated spin-state energetics. scispace.comresearchgate.net Local and semi-local functionals (like PBE) tend to overstabilize low-spin states due to delocalization errors, while Hartree-Fock exchange, present in hybrid functionals (like B3LYP), tends to favor high-spin states. researchgate.net For Fe(II) complexes, it has been shown that standard DFT+U approaches can be biased towards high-spin states. scispace.com

Therefore, careful validation against high-level ab initio methods (like CASPT2 or DLPNO-CCSD(T)) or experimental data is crucial. umn.edu A study assessing numerous functionals found that for a set of 14 iron complexes, the hybrid meta-GGA functional PW6B95 correctly predicted the ground spin state in all cases, while the popular B3LYP was correct for 13 out of 14. umn.edu Understanding these nuances is critical for accurately modeling the reactivity of a this compound species, as the spin state of the iron center will dictate its reaction pathways and barriers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for studying static electronic structures and reaction profiles, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of these species in solution or within larger protein or material environments. ambermd.org

MD simulations can provide insights into:

Solvent Effects: How solvent molecules arrange around the complex and influence its structure and stability.

Conformational Flexibility: The dynamic fluctuations of the ligand framework and the Fe-O-Zn core.

Substrate Binding: How a substrate might approach and bind to the active site prior to reaction.

For zinc-containing systems, specialized force fields and modeling techniques are often required. For instance, the cationic dummy atom method has been successfully used in MD simulations to maintain the proper coordination geometry around zinc ions in metalloenzymes, such as a hydroxide-bridged di-zinc center in phosphotriesterase. nih.gov This approach uses virtual atoms to enforce the correct orientational constraints for the ligands. Such methods would be applicable to simulating a this compound species to understand its interaction with a solvent environment or a biological macromolecule, providing a more complete picture of its behavior beyond the static, gas-phase view often provided by DFT. nih.govrsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become an indispensable tool for the theoretical investigation of complex chemical processes in biological systems, such as enzyme catalysis. For species involving the this compound moiety, which are often found in the active sites of large metalloenzymes, QM/MM approaches provide a computationally feasible way to achieve high accuracy. usc.eduresearchgate.net These methods partition the system into a small, chemically active region treated with high-level quantum mechanics (QM) and the larger surrounding environment (the rest of the protein and solvent) described by a classical molecular mechanics (MM) force field. conicet.gov.arnih.gov This dual approach allows for an accurate description of electronic events like bond formation and breaking within the QM region, while still accounting for the structural and electrostatic influence of the protein matrix. conicet.gov.arfu-berlin.de

The core of the QM/MM methodology lies in the coupling between the two regions. usc.edu In an additive scheme, the total energy of the system is a sum of the QM energy of the inner region, the MM energy of the outer region, and an interaction energy term (E_QM/MM).

E_total = E_QM + E_MM + E_QM/MM

The interaction term, E_QM/MM, typically includes electrostatic and van der Waals interactions. conicet.gov.ar A widely used technique is "electrostatic embedding," where the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM region's wavefunction to be polarized by the environment. conicet.gov.arfu-berlin.de When covalent bonds are severed at the QM/MM boundary, "link atoms" (usually hydrogens) are introduced to saturate the valency of the QM atom. fu-berlin.de

Application in Fe-Zn Metalloenzyme Research

In the study of enzymes containing heterodinuclear iron-zinc centers, the QM region is typically defined to include the Fe and Zn ions, the side chains of their coordinating amino acid residues (such as histidine, glutamate, and aspartate), any bridging ligands (e.g., hydroxide (B78521), carboxylates), and the substrate molecule. fu-berlin.demdpi.com The remainder of the protein and the surrounding solvent molecules are treated with MM force fields like CHARMM or AMBER. fu-berlin.deconicet.gov.ar Density Functional Theory (DFT), with functionals such as B3LYP, is frequently employed for the QM calculations. fu-berlin.defrontiersin.org

Detailed Research Findings

QM/MM simulations have provided significant insights into the structure, electronic properties, and catalytic mechanisms of enzymes containing this compound active sites.

Structural Refinement and Validation: QM/MM methods are powerful tools for refining the geometries of metal centers in proteins, often yielding structures with higher accuracy than those derived from medium- or low-resolution X-ray crystallography. nih.govresearchgate.net For instance, studies on the [ZnFe] SulE enzyme, a member of the glycyl radical enzyme activating enzymes (GREs) superfamily, have used QM/MM to predict the geometry of the bimetallic active site. fu-berlin.de Comparisons between models calculated using only the QM core and full QM/MM models demonstrate the influence of the protein environment on structural parameters like the inter-metal distance.

Table 1: Comparison of Zn-Fe Distances in SulE Active Site Models This table presents the Root-Mean-Square Deviation (RMSD) and the calculated distance between the zinc and iron ions in different computational models of the SulE active site. The data highlights the structural adjustments induced by the inclusion of the molecular mechanics environment. Data sourced from Ref. fu-berlin.de.

| Model Configuration | Spin State | RMSD (Å) - QM/MM | Zn–Fe Distance (Å) - QM | Zn–Fe Distance (Å) - QM/MM |

| E95xE92x_O2 | Low Spin | 0.366 | 4.11 | 4.24 |

| E95tE92x_O2 | High Spin | 0.528 | 4.03 | 4.09 |

Elucidation of Reaction Mechanisms: By mapping potential energy surfaces, QM/MM simulations can trace the entire catalytic cycle of an enzyme, identifying intermediates and transition states. In many Fe-Zn hydrolases, a key mechanistic step is the nucleophilic attack of a metal-bound hydroxide on the substrate. nih.govacs.org QM/MM studies on related metallohydrolases, such as human SAMHD1 which contains a Fe-Mg center, show that a bridging hydroxide attacks the phosphate (B84403) of the substrate, leading to the cleavage of a phosphoester bond via a trigonal-bipyramidal transition state. acs.org This provides a validated mechanistic model that can be applied to Fe-Zn systems. The calculated energy barriers for these steps can be directly compared with experimentally determined reaction rates. acs.org

Influence on Electronic Properties: The protein environment, as modeled by the MM region, exerts a significant electrostatic effect on the QM region, influencing its charge distribution and spin state preferences. usc.edufu-berlin.de This "electrostatic embedding" is crucial for accurately modeling the reactivity of the metal center. researchgate.net QM/MM calculations on SulE have been used to determine the total charge and spin multiplicity of the QM system for different substrate-bound states and iron oxidation states, providing a detailed picture of the electronic structure during catalysis. fu-berlin.de

Table 2: QM/MM Setup for a [ZnFe] SulE Simulation This table outlines a typical setup for a QM/MM calculation on a heterodinuclear Fe-Zn enzyme, based on the study of SulE. fu-berlin.de

| Parameter | Description |

| QM Region | Fe and Zn ions, coordinating residues (Glu53, Glu126, Glu20, Glu92, His56, His129), and substrate (O2 or H2O2). |

| MM-Active Region | All protein and crystal water atoms within a 15 Å radius of the Fe ion. |

| MM-Inactive Region | All remaining atoms in a 40 Å water droplet, kept fixed. |

| QM Method | DFT: B3LYP functional with def2-TZVP basis set for Fe/Zn and 6-31G* for other atoms. |

| MM Force Field | CHARMM36. |

| QM/MM Coupling | Electrostatic embedding with a charge shifted scheme. |

Table 3: Calculated Electronic Properties of the SulE QM System This table shows the total charge, total spin (S), and spin multiplicity (2S+1) for the quantum mechanical portion of various models of the [ZnFe] SulE active site. These parameters are fundamental to understanding the electronic behavior of the catalytic center. Data sourced from Ref. fu-berlin.de.

| Model Substrate | Fe Oxidation State | Spin Configuration | Total Charge (e) | Total Spin (S) | Spin Multiplicity (2S+1) |

| O2 | +II | High Spin | -1 | 5/2 | 6 |

| O2 | +II | Low Spin | -1 | 1/2 | 2 |

| O2 | +III | High Spin | 0 | 2 | 5 |

| O2 | +III | Low Spin | 0 | 1 | 3 |

| H2O2 | +II | High Spin | -1 | 2 | 5 |

| H2O2 | +II | Low Spin | -1 | 0 | 1 |

| H2O2 | +III | High Spin | 0 | 5/2 | 6 |

| H2O2 | +III | Low Spin | 0 | 1/2 | 2 |

Reactivity and Mechanistic Understanding of Hydroxy Oxo Iron;zinc Systems

Redox Properties and Electron Transfer Pathways involving Iron and Zinc Centers

The electrochemical behavior of hydroxy(oxo)iron;zinc systems, often encountered in the form of zinc ferrite (B1171679) (ZnFe₂O₄), is fundamental to their application in areas like energy storage and catalysis. nih.govresearchgate.net Zinc ferrite is recognized as a promising electrode material due to its high theoretical capacity. nih.gov The redox activity in these systems is primarily centered on the iron cation, which can readily undergo reversible redox reactions. researchgate.net

Studies on nanocrystalline zinc ferrite have shown that particle size significantly influences electrochemical behavior. Smaller crystallite sizes can deliver higher initial capacities during lithiation, while larger particles may exhibit enhanced electrochemical reversibility over multiple cycles. nih.gov This suggests that diffusion length and surface area play critical roles in the redox processes. nih.gov For instance, excessive formation of a solid electrolyte interphase (SEI) on smaller, higher-surface-area particles can reduce their electrochemical reversibility compared to larger particles. nih.gov

The presence of zinc, a redox-inactive metal ion in many contexts, can profoundly tune the redox properties of adjacent iron centers. osti.govrsc.org In biomimetic nonheme iron(III)-peroxo complexes, the binding of a Zn²⁺ ion alters the electronic structure of the iron center. osti.gov This electronic modulation facilitates the one-electron reduction of the iron(III)-peroxo unit, which does not readily occur in its absence, leading to the formation of a high-valent iron(IV)-oxo species. rsc.org The rate of this conversion is dependent on the Lewis acidity of the zinc ion. rsc.org Water molecules coordinating to the zinc ion can further modify these redox properties. osti.gov

In electrocatalysis, particularly for the oxygen reduction reaction (ORR), the combination of iron and zinc creates active sites with enhanced performance. mdpi.comacs.org Fe-N,S-C electrocatalysts modified with zinc show enhanced ORR activity with a half-wave potential (E₁/₂) of 0.844 V (vs. RHE), which is higher than that of commercial Pt/C catalysts. mdpi.com This improvement is linked to a highly selective four-electron transfer pathway for the ORR process. mdpi.com The electronic configuration of iron, which allows for a wide range of redox potentials for the Fe²⁺/Fe³⁺ couple, is central to these electron transfer reactions. nih.gov

Table 1: Electrochemical Properties of Zinc Ferrite (ZFO) Nanoparticles

| Property | Observation | Implication | Source |

|---|---|---|---|

| Crystallite Size | Smaller particles (~9 nm) show higher initial lithiation capacity. | Shorter diffusion lengths facilitate initial reaction kinetics. | nih.gov |

| Electrochemical Reversibility | Larger particles (>200 nm) show better capacity retention (>40% vs. <20% at C/2 rate over 50 cycles). | Reduced formation of passivating Solid Electrolyte Interphase (SEI) layer. | nih.gov |

| Redox Activity | Well-defined redox peaks observed in cyclic voltammetry. | Indicates high electrochemical activity suitable for energy storage applications. | researchgate.net |

| Structure | Nanocrystalline zinc ferrite often manifests as a mixed spinel structure. | Cation distribution between tetrahedral and octahedral sites influences magnetic and electronic properties. | researchgate.net |

High-Valent Iron-Oxo and Iron-Hydroxo Intermediates in Catalysis

High-valent iron(IV)-oxo species are key reactive intermediates in the catalytic cycles of many iron-containing enzymes and their synthetic mimics. nih.govresearchgate.netbohrium.com These potent oxidants are responsible for a variety of challenging chemical transformations, including substrate oxidation and oxygen atom transfer (OAT). nih.govsci.am

In mixed-metal Fe-Zn systems, the redox-inactive zinc ion plays a crucial role in the generation of high-valent iron-oxo species. rsc.org A well-documented pathway involves the reductive activation of an iron(III)-peroxo complex that is coordinated to a zinc ion. osti.govrsc.org The addition of an electron donor triggers the heterolytic O–O bond cleavage of the peroxide ligand, resulting in the formation of a transient iron(IV)-oxo complex. rsc.org The Lewis acidic character of the zinc ion is critical for this activation. rsc.org

The generation of iron(IV) complexes featuring either oxo (Feᴵⱽ=O) or hydroxo (Feᴵⱽ-OH) ligands can be achieved using the same supporting ligand under different solvent conditions, allowing for direct comparison of their properties. nih.gov For example, the reaction of an iron(II) precursor with a hydroperoxide can yield an Feᴵⱽ=O species in one solvent and an Feᴵⱽ-OH species in another. nih.gov Photochemical methods, utilizing visible light irradiation, also represent a viable strategy for generating various metal-oxo intermediates, including those of iron. nih.gov

Once formed, high-valent iron-oxo species are potent oxidants. The oxidation of hydrocarbons is often initiated by a hydrogen atom transfer (HAT) from the substrate to the iron-oxo unit, which generates an iron(III)-hydroxide intermediate. acs.org The reactivity of these species is highly dependent on the nature of the oxygen-containing ligand. Kinetic studies have demonstrated that the H-atom abstracting capability of an Feᴵⱽ=O species can be over 100 times greater than that of a corresponding Feᴵⱽ-OH species. nih.gov

These intermediates are central to oxygen atom transfer (OAT) reactions, where an oxygen atom is transferred from the metal complex to a substrate. sci.amrsc.org In some catalytic cycles, the mechanism can switch from a single-step OAT pathway to a two-step process that begins with a rate-limiting electron transfer, particularly in the presence of acids that can protonate the oxo group. nih.gov The ability of zinc to modulate the redox potential of the iron center can influence which pathway is favored, thereby controlling the catalytic outcome.

Influence of Hydroxo Ligands on Iron Reactivity and Cluster Formation

The presence of hydroxo (OH⁻) ligands, as opposed to oxo (O²⁻) ligands, significantly modulates the reactivity of iron centers. While both Feᴵⱽ=O and Feᴵⱽ-OH species can perform hydrogen atom abstraction (HAA), the oxo species is substantially more reactive. nih.gov This difference in reactivity is a critical factor in the catalytic cycles of many iron-based enzymes and synthetic catalysts. nih.gov Similarly, studies on Fe(III)-aqua and Fe(III)-hydroxo complexes show that the aqua complex can exhibit higher HAA reactivity than its corresponding hydroxo counterpart, a difference attributed to its higher redox potential. iitkgp.ac.in

Hydroxo ligands are also fundamental to the formation of polynuclear clusters. Iron(III) readily forms polynuclear species in aqueous solutions, often featuring oxo- or hydroxo-bridged structures. iupac.org In mixed-metal systems containing both iron and zinc, hydroxo ligands can act as bridges, facilitating the formation of heterometallic clusters. acs.org The formation of these larger architectures is a known feature of zinc chemistry, where the process of "olation" leads to polynuclear hydroxo-bridged species. nih.gov In heterometallic Fe₃M(μ₄-O)(μ₂-OH) clusters (where M is a redox-inactive metal like Zn²⁺), the hydroxo ligand, along with the oxo bridge, connects the redox-inactive metal to the iron core. acs.org This bridging modulates the electrochemical properties of the iron centers, demonstrating that the choice of the redox-inactive metal can tune the cluster's reduction potential over a wide range. acs.org

Synergistic and Cooperative Effects between Iron and Zinc in Mixed-Metal Architectures

The combination of iron and zinc in a single catalytic material often leads to performance enhancements that cannot be achieved by either metal alone. This synergistic effect is a hallmark of Fe-Zn mixed-metal systems. acs.orgacs.org In the CO₂-assisted oxidative dehydrogenation of propane, a catalyst derived from a ZnFe₂O₄ spinel precursor demonstrates superior activity and stability compared to catalysts containing only zinc oxide or iron oxide. acs.org The strong interaction between the zinc and iron species within this precursor is crucial for inducing this synergistic effect. acs.org

This cooperativity manifests in several ways:

Enhanced Activity and Stability: In CO₂ hydrogenation, the addition of zinc to iron-based catalysts promotes the dispersion of iron species, leading to improved activity. nih.govnih.gov The presence of a mixed ZnFe₂O₄ phase is often observed in these catalysts. nih.gov An optimal catalytic performance is frequently achieved with an approximately equal molar ratio of iron and zinc. nih.gov

Structural Promotion: Zinc can act as a structural promoter, for instance, by increasing the dispersion of iron particles. nih.gov In some alloys, the addition of zinc can inhibit undesirable phase segregation and refine the microstructure, leading to improved material properties. mdpi.com

Modified Electronic Structure: In atomically dispersed Fe-Zn dual-metal site catalysts, the synergy between the adjacent iron and zinc atoms leads to remarkable performance in the oxygen reduction reaction (ORR), outperforming many state-of-the-art catalysts. rsc.org

These cooperative effects highlight that the function of zinc is not merely as an inert support or diluent. Instead, it actively participates in creating a unique chemical environment that enhances the catalytic properties of the iron center.

Table 2: Synergistic Effects in Fe-Zn Catalytic Systems

| Catalytic Reaction | Role of Zinc | Observed Synergistic Effect | Source |

|---|---|---|---|

| CO₂-ODH of Propane | Forms ZnFe₂O₄ precursor with strong Fe-Zn interaction. | Improved catalytic activity and stability; high C₃H₆ selectivity (>95%). | acs.orgacs.org |

| CO₂ Hydrogenation | Promotes dispersion of Fe species; forms mixed ZnFe₂O₄ phase. | Increased CO₂ conversion; enhanced selectivity towards light hydrocarbons. | nih.govnih.gov |

| Oxygen Reduction Reaction (ORR) | Creates Fe-Zn diatomic sites on a carbon support. | High half-wave potential (0.89 V) and excellent durability. | rsc.org |

Surface Chemistry and Adsorption Mechanisms

The surface of this compound materials, such as zinc ferrite, possesses specific adsorption properties that are crucial for their application in catalysis and environmental remediation. mdpi.comnih.gov The surface chemistry is dictated by the presence of both iron and zinc cations, as well as surface hydroxyl groups and adsorbed water molecules. acs.org Spectroscopic analysis of calcined Zn-Fe materials reveals the presence of O-Fe and O-Zn bonds, which serve as active sites for adsorption. acs.org

Zinc ferrite exhibits selective adsorption capabilities. For example, it can effectively remove anionic dyes like amido black 10B from water, with removal rates exceeding 88%, while showing very low affinity for methyl orange and the cationic dye methylene blue. mdpi.comresearchgate.net This selectivity points to specific chemical interactions between the adsorbent surface and the adsorbate.

The mechanism of adsorption on these ferrite nanoparticles can be complex. Studies on the adsorption of methyl blue onto mixed-metal ferrites suggest that the process follows a pseudo-second-order kinetic model, which is indicative of chemisorption involving electron transfer between the adsorbent and adsorbate. proquest.com The adsorption isotherm data often fits a model consistent with multi-molecular layer chemisorption. proquest.com The pH of the solution is a critical factor, as it affects both the surface charge of the adsorbent and the speciation of the adsorbate, thereby influencing the adsorption capacity. proquest.com In photocatalysis, the adsorption of reactant molecules onto the catalyst surface is a prerequisite for the reaction to occur. acs.org

Advanced Catalytic Applications of Hydroxy Oxo Iron;zinc Materials

Oxidation and Hydroxylation Processes in Organic Synthesis

Iron-oxo species are well-established active intermediates in numerous oxidation reactions, including the challenging functionalization of C-H bonds. researchgate.netrochester.edu The incorporation of zinc into these iron-based systems can significantly modify the catalyst's structure and reactivity, leading to unique catalytic behaviors. In systems designed to mimic "Gif" chemistry for hydrocarbon oxidation, the reaction of iron clusters with zinc powder leads to the formation of new heterometallic [Zn₂FeII(O₂CCH₃)₆(py)₂] compounds. berkeley.edu These iron/zinc-containing species, in the presence of O₂, mediate the oxidation of substrates like adamantane (B196018), producing profiles that differ from those generated by hydroxyl radicals or high-valent iron-oxo species alone. berkeley.edu

Another advanced application involves the use of Zinc-Iron Layered Double Hydroxides (ZnFe-LDH) to activate peroxymonosulfate (B1194676) (PMS). The zinc hydroxide (B78521) component provides a neutral microenvironment at the phase interface, which helps to stabilize the generated high-valent iron-oxo (≡FeIV=O) complexes. This stabilization mitigates the self-decomposition of the active species, enhancing their efficiency in oxidation processes. researchgate.net

| Catalyst System | Substrate | Primary Product | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| [Fe₃O(O₂CCH₃)₆(py)₃]/Zn/O₂ in py/AcOH | Adamantane | Adamantanone | 2.01 ± 0.12 |

The selective functionalization of C–H bonds is a primary goal in organic synthesis, and high-valent iron-oxo intermediates are key players in these transformations, often mimicking the action of natural metalloenzymes like cytochrome P-450. rochester.edunih.govnih.gov These enzymes use iron-oxo species to abstract a hydrogen atom from a C-H bond, followed by a rebound process to form a hydroxylated product. researchgate.net

The reactivity and selectivity of synthetic non-heme iron complexes in C-H activation can be tuned by modifying the catalyst's structure. nih.gov While much of the research has focused on mononuclear iron complexes, the introduction of a second metal like zinc can influence the electronic properties and stability of the active iron center. researchgate.netberkeley.edu For instance, in iron-catalyzed C-H activation reactions, the addition of zinc salts has been noted to have an effect on the catalytic process. acs.org Iron-based catalysts have demonstrated the ability to perform selective hydroxylations on complex substrates, with a preference for oxidizing stronger C-H bonds over weaker ones in certain systems, indicating a metal-bound oxidant rather than a free radical pathway. researchgate.net

C-C Bond Formation and Coupling Reactions

Iron-zinc catalysts are effective in promoting the formation of carbon-carbon bonds, a cornerstone of organic synthesis. A significant industrial application is the Fischer-Tropsch synthesis, where these catalysts convert synthesis gas (a mixture of carbon monoxide and hydrogen) into valuable alpha-olefins. google.com Copper-potassium promoted iron-zinc catalysts, with an Fe:Zn atomic ratio of 5:1 or greater, show improved activity, selectivity, and stability in this process. google.com The active catalyst is prepared from an iron-zinc containing oxide phase, such as a spinel structure (Fe₃₋ₓZnₓO₄). google.com

In the realm of cross-coupling reactions, iron catalysis presents a more sustainable and cost-effective alternative to precious metals like palladium. youtube.comrochester.edursc.org Iron salts can catalyze couplings between organometallic reagents, such as trialkylzincates or organomanganates, and organic halides. youtube.comuni-muenchen.de The presence of zinc is also crucial in the hydrogenation of CO₂ to hydrocarbons, a process involving C-C bond formation. Zinc promotes the formation of iron carbides, which are considered the active sites for the Fischer-Tropsch step where C-C coupling occurs. nih.govmdpi.com

| Product Fraction | Olefin/Paraffin Ratio | Alpha/Internal Olefin Ratio |

|---|---|---|

| C₅+ Liquid Product | 2.5:1 or greater | At least 10:1 |

Hydrogenation and Reduction Catalysis

The combination of iron and zinc has proven highly effective for hydrogenation and reduction catalysis, particularly in the context of CO₂ valorization. nih.gov When iron-based catalysts are doped with zinc for the hydrogenation of CO₂ to light hydrocarbons, a significant increase in both catalyst activity and selectivity towards C₂-C₄ olefins is observed. nih.govmdpi.com

Research indicates that zinc is not merely a structural promoter that increases the dispersion of iron particles but also acts as an electronic promoter. nih.gov The introduction of zinc during catalyst synthesis leads to the formation of a mixed ZnFe₂O₄ phase. nih.gov This phase influences the activation of the catalyst, facilitating the formation of metallic iron, which is a necessary precursor to the iron carbide species active in the subsequent hydrocarbon chain growth. nih.gov The optimal performance is often achieved when the iron-to-zinc ratio is approximately one to one. nih.gov Furthermore, single-atomic-site iron catalysts supported on various materials are being explored for the oxygen reduction reaction (ORR), a key process in zinc-air batteries and fuel cells. nih.gov

| Catalyst Composition (wt%) | CO₂ Conversion (%) | Selectivity to Hydrocarbons (%) | Selectivity to CO (%) |

|---|---|---|---|

| 5% Fe | 18.4 | 31.5 | 68.5 |

| 5% Fe, 3% Zn | 20.1 | 41.2 | 58.8 |

| 5% Fe, 6% Zn | 21.5 | 45.3 | 54.7 |

| 5% Fe, 9% Zn | 19.8 | 39.8 | 60.2 |

Polymerization Reactions

Both iron and zinc complexes are independently recognized as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone, to produce biodegradable polyesters. researchgate.netnih.gov Zinc-based catalysts, in particular, have been extensively studied for their high activity and ability to control the polymer's molecular weight and stereochemistry. acs.orgmdpi.com Similarly, various iron complexes have been developed for the controlled polymerization of these monomers. researchgate.netmdpi.com

While research on bimetallic iron-zinc catalysts for polymerization is less common, the potential for synergistic activity exists. Mixed-metal systems, such as zinc-cobalt(III) double-metal cyanide complexes, have been shown to be highly active for the ROP of epoxides. researchgate.net The combination of a Lewis acidic zinc center with a redox-active iron center could offer novel pathways for monomer activation and chain propagation, potentially leading to polymers with unique properties. The development of such heterometallic catalysts represents an emerging area in the synthesis of sustainable polymeric materials. rsc.org

Photocatalysis and Photosensitization in Chemical Transformations

Composite materials of iron and zinc oxides are promising candidates for heterogeneous photocatalysis. acs.org Nanocomposites of ZnO and iron oxides (like α-Fe₂O₃ or magnetite) can form heterojunctions that enhance photocatalytic activity by promoting charge separation and extending the light absorption range. acs.orgresearchgate.net These materials are frequently employed for the degradation of organic pollutants in water, a process that relies on the generation of highly reactive oxygen species upon illumination. acs.orgbeilstein-journals.org The principles of these degradation reactions are directly applicable to photocatalytic organic synthesis.